molecular formula C12H20N2OS B4198560 N-cyclohexyl-2-(1-pyrrolidinyl)-2-thioxoacetamide

N-cyclohexyl-2-(1-pyrrolidinyl)-2-thioxoacetamide

Cat. No. B4198560
M. Wt: 240.37 g/mol
InChI Key: WGAUTABDHIXZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-(1-pyrrolidinyl)-2-thioxoacetamide, also known as CPP-109, is a derivative of the naturally occurring compound gamma-aminobutyric acid (GABA). It is a potent and selective inhibitor of the enzyme GABA transaminase (GABA-T), which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-T, CPP-109 increases the levels of GABA in the brain, which has been shown to have therapeutic effects in a variety of neurological and psychiatric disorders.

Mechanism of Action

The primary mechanism of action of N-cyclohexyl-2-(1-pyrrolidinyl)-2-thioxoacetamide is the inhibition of GABA-T, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By increasing GABA levels, this compound has been shown to have a calming and anti-convulsant effect.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to increase dopamine levels in the brain, which may contribute to its anti-addictive effects. It has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclohexyl-2-(1-pyrrolidinyl)-2-thioxoacetamide is its high selectivity for GABA-T, which reduces the likelihood of off-target effects. However, one limitation is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-cyclohexyl-2-(1-pyrrolidinyl)-2-thioxoacetamide. One area of interest is its potential use in the treatment of addiction, particularly for cocaine and methamphetamine addiction. Another area of interest is its potential use in the treatment of anxiety and depression. Additionally, there is interest in developing more water-soluble derivatives of this compound that can be administered more easily in experimental settings.

Scientific Research Applications

N-cyclohexyl-2-(1-pyrrolidinyl)-2-thioxoacetamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. Some of the disorders that have been studied include addiction, anxiety, depression, and epilepsy. In preclinical studies, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, as well as reduce anxiety and depression-like behavior. In clinical studies, this compound has been shown to reduce seizures in patients with epilepsy.

properties

IUPAC Name

N-cyclohexyl-2-pyrrolidin-1-yl-2-sulfanylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2OS/c15-11(12(16)14-8-4-5-9-14)13-10-6-2-1-3-7-10/h10H,1-9H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAUTABDHIXZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=S)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794833
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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